3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
Beschreibung
3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium: is a complex organic compound featuring a unique structure that combines various functional groups
Eigenschaften
Molekularformel |
C22H26ClN2O3+ |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
InChI |
InChI=1S/C22H26ClN2O3/c1-27-18-11-12-20(28-2)19(14-18)24-15-22(26,16-7-9-17(23)10-8-16)25-13-5-3-4-6-21(24)25/h7-12,14,26H,3-6,13,15H2,1-2H3/q+1 |
InChI-Schlüssel |
VSPQIXDUUYYARO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. The process may start with the preparation of the core imidazo[1,2-a]azepine structure, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through various substitution reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazo[1,2-a]azepine ring, potentially leading to the formation of more saturated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nitrating mixtures.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives and oxidized forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chlorphenyl)-1-(2,5-Dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielen ab. Es kann durch Bindung an bestimmte Rezeptoren oder Enzyme wirken und deren Aktivität modulieren. Die beteiligten Signalwege können Signaltransduktionswege, Stoffwechselwege oder die Regulation der Genexpression umfassen.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
3-(4-Chlorphenyl)-1-(2,5-Dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium: kann mit anderen Imidazo[1,2-a]azepine-Derivaten verglichen werden, die möglicherweise ähnliche Kernstrukturen, aber unterschiedliche Substituenten aufweisen.
Andere ähnliche Verbindungen: umfassen solche mit Variationen in den aromatischen Ringen oder verschiedenen funktionellen Gruppen, die an den Imidazo[1,2-a]azepine-Kern gebunden sind.
Einzigartigkeit: Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination funktioneller Gruppen und der potenziellen biologischen Aktivität, die durch diese Gruppen vermittelt wird. Ihre Struktur ermöglicht vielfältige chemische Modifikationen, was sie zu einer vielseitigen Verbindung für Forschung und Entwicklung macht.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
